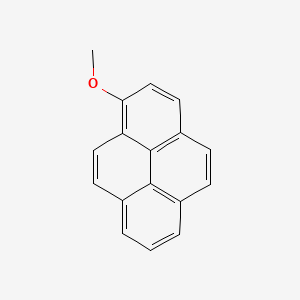
1-Methoxypyrene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-methoxypyrene often involves complex organic reactions. For example, the synthesis of related compounds such as 1-hydroxypyrene (a metabolite of PAHs) can involve Suzuki coupling reactions or precipitation polymerization methods. These methods may offer insights into the synthesis of 1-methoxypyrene by showing how functional groups can be introduced to the pyrene core (Pang et al., 2020).
Molecular Structure Analysis
The molecular structure of 1-methoxypyrene, like that of other PAHs, is characterized by fused benzene rings which contribute to its planar geometry. The methoxy group attached to the pyrene ring system may influence its electronic properties and interaction with other molecules. Studies on similar compounds, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, reveal that the introduction of methoxy groups can significantly affect the photoluminescent properties, suggesting that 1-methoxypyrene may also exhibit unique photophysical characteristics (Loewe & Weder, 2002).
Chemical Reactions and Properties
1-Methoxypyrene, due to the presence of the methoxy group, could undergo various chemical reactions typical for ether functionalities, such as demethylation or reactions with Lewis acids. The core pyrene structure may also undergo electrophilic aromatic substitution, oxidation, and other reactions common to aromatic hydrocarbons.
Physical Properties Analysis
The physical properties of 1-methoxypyrene would likely include high thermal stability and low solubility in water, similar to other PAHs. The presence of the methoxy group might slightly increase its solubility in polar solvents compared to pyrene itself. The compound's photoluminescence, as suggested by studies on related compounds, could be significantly influenced by the methoxy substitution (Loewe & Weder, 2002).
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensors : A study by Pang et al. (2020) reported the development of an electrochemical sensor for 1-hydroxypyrene, a metabolite of polycyclic aromatic hydrocarbons (PAHs). This sensor used a novel conjugated polymer combined with graphene for the detection of 1-hydroxypyrene in human urine samples.
Molecularly Imprinted Polymers : Serrano et al. (2015) developed a molecularly imprinted polymer (MIP) for isolating 1-hydroxypyrene from human urine samples (Serrano et al., 2015). This MIP was used for sample pretreatment and isolation of 1-hydroxypyrene, showcasing its application in environmental and occupational health studies.
Photophysical Properties : Yin et al. (2016) investigated the photophysical properties of 1-methoxypyrene and 1-hydroxypyrene. The study provided insights into their excited state intramolecular proton transfer (ESIPT) processes and interactions with solvents (Yin et al., 2016).
Biomarkers for PAH Exposure : The study of 1-hydroxypyrene as a biomarker for occupational exposure to PAHs is illustrated in research by Shahtaheri et al. (2007), where they developed a method for detecting 1-hydroxypyrene in industrial workers’ urine.
Clinical Diagnosis of PAH Intoxication : Hao and Yan (2017) demonstrated the use of a lanthanide-functionalized metal-organic framework sensor for detecting 1-hydroxypyrene in human urine, proposing its application in clinical diagnosis of PAH intoxication levels (Hao & Yan, 2017).
Fungal Metabolism of PAHs : Wunder et al. (1997) identified 1-methoxypyrene as a novel metabolite in the fungal metabolism of PAHs, expanding the understanding of microbial interactions with environmental contaminants (Wunder et al., 1997).
Biomonitoring Environmental Exposure : Jongeneelen (1994) used urinary 1-hydroxypyrene as a biomarker for assessing environmental exposure to PAHs, illustrating its application in environmental health studies (Jongeneelen, 1994).
Eigenschaften
IUPAC Name |
1-methoxypyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPFVJLHDNOVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187820 | |
| Record name | 1-Methoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxypyrene | |
CAS RN |
34246-96-3 | |
| Record name | 1-Methoxypyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxypyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



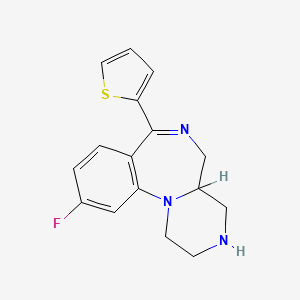
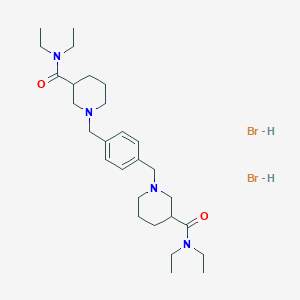

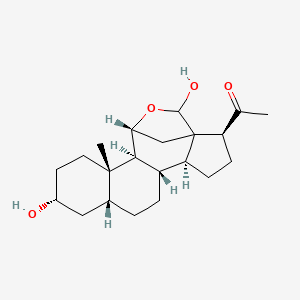

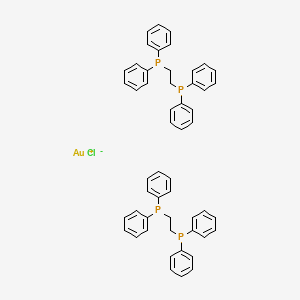
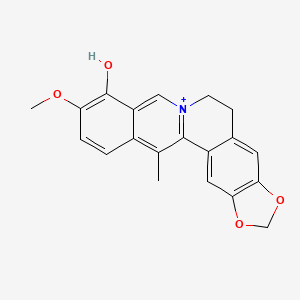
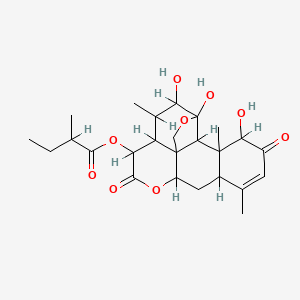
![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
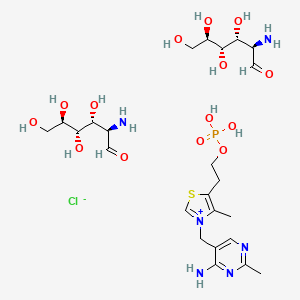
![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)
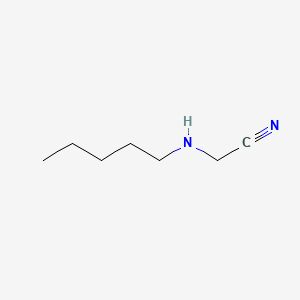
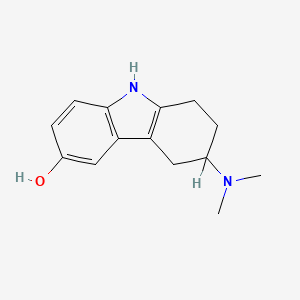
![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1198036.png)